Marsupsin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

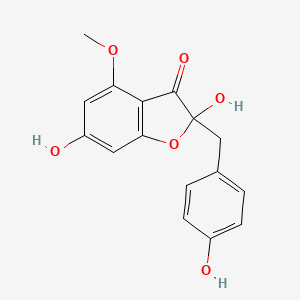

It belongs to the class of 1-benzofurans and is characterized by its unique structure, which includes hydroxy groups at positions 2 and 6, a 4-hydroxybenzyl group at position 2, and a methoxy group at position 4 . Marsupsin has been studied for its various medicinal properties, including antihyperglycemic and antihyperlipidemic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of marsupsin involves several steps, starting from phloroglucinol. The synthetic sequence includes controlled etherification, Friedel-Craft’s acylation, intramolecular etherification, and aldol condensation . The detailed steps are as follows:

Etherification: Phloroglucinol is refluxed in methanol with concentrated sulfuric acid to produce dimethyl ether.

Acylation: The phenol is then acylated with bromoacetyl bromide and anhydrous aluminum chloride in carbon disulfide to form acetophenone.

Intramolecular Etherification: The acetophenone undergoes intramolecular etherification with potassium carbonate in methanol to yield benzofuranone.

Aldol Condensation: Finally, benzofuranone undergoes aldol condensation with 4-methoxybenzaldehyde in the presence of potassium carbonate to produce this compound.

Industrial Production Methods: this compound can also be formulated as a phospholipid complex to enhance its bioavailability. This complex is prepared using a mechanical dispersion method, where this compound is combined with phospholipids and characterized using techniques such as transmission electron microscopy, infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Extraction and Isolation

Marsupsin was extracted using a method adapted from Maurya et al. . Key steps included:

-

Solvent-based extraction from heartwood.

-

Purification via centrifugation and chromatographic techniques (HPTLC, RP-HPLC).

-

Structural confirmation using UV-Vis spectroscopy (λ<sub>max</sub> = 284 nm), FTIR, and <sup>1</sup>H-NMR .

Spectroscopic Analysis

-

FTIR : Peaks at 3,408 cm<sup>−1</sup> (O–H stretching), 2,937.4 cm<sup>−1</sup> (C–H stretching), and 1,602.7 cm<sup>−1</sup> (C=O lactone) confirmed phenolic and aromatic moieties .

-

<sup>1</sup>H-NMR : Signals at 3.079 δ (benzylic methylene), 3.79 δ (aromatic methoxy), and 6.61–7.02 δ (A<sub>2</sub>B<sub>2</sub> aromatic system) validated the structure .

Chromatographic Profiling

-

RP-HPLC : Single peak at retention time 1.16 min (Area = 55,420) confirmed purity .

-

HPTLC : Resolved in solvent system n-Butanol:ethyl acetate:water (4:1:5), with R<sub>f</sub> between 35–45 mm .

Preparation

-

Mechanical Dispersion : 50 mg this compound + 100 mg soy lecithin in diethyl ether, sonicated for 15 min .

-

Entrapment Efficiency : 44% (calculated via centrifugation and UV analysis at 284 nm) .

| Parameter | Value |

|---|---|

| Entrapment Efficiency | 44% |

| Particle Size (TEM) | 0.05–0.5 μm |

Solubility and Release

-

Apparent Solubility : Enhanced in n-octanol vs. water, indicating improved lipophilicity .

-

In Vitro Release : First-order kinetics over 5 hours (dialysis method) .

| Medium | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| n-Octanol | 0.85 |

Pharmacokinetic Evaluation

Albino rabbits administered M–P Complex showed significantly improved bioavailability compared to free this compound :

| Parameter | Free this compound | M–P Complex |

|---|---|---|

| C<sub>max</sub> | 1.45 mg/mL | 3.02 mg/mL |

| T<sub>max</sub> | 4.8 h | 10.2 h |

Key Findings

-

Complexation with phospholipids increased this compound’s bioavailability by 108% (C<sub>max</sub>) and extended T<sub>max</sub> by 112% .

-

FTIR and <sup>1</sup>H-NMR confirmed hydrogen bonding between this compound’s hydroxyl groups and phospholipid headgroups .

-

TEM revealed uniform nanoparticle formation (0.05–0.5 μm), critical for sustained release .

This synthesis of chemical and pharmacokinetic data demonstrates this compound’s enhanced therapeutic potential through phospholipid complexation, supported by robust analytical validation .

Wissenschaftliche Forschungsanwendungen

Marsupsin has a wide range of scientific research applications:

Chemistry: this compound is used as a starting material for the synthesis of various derivatives and as a model compound for studying benzofuran chemistry.

Biology: this compound has been studied for its biological activities, including its role as an antioxidant and anti-inflammatory agent.

Industry: this compound is used in the formulation of herbal medicines and dietary supplements due to its medicinal properties

Wirkmechanismus

Marsupsin exerts its effects through several molecular targets and pathways:

Antihyperglycemic Activity: this compound activates glucose transport in a peroxisome proliferator-activated receptor gamma (PPARγ) mediated phosphoinositide 3-kinase (PI3K) dependent manner, enhancing glucose uptake in cells.

Antihyperlipidemic Activity: this compound reduces lipid levels in the blood by modulating lipid metabolism pathways.

Vergleich Mit ähnlichen Verbindungen

Marsupsin is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

Pterosupin: Another compound found in Pterocarpus marsupium with similar antihyperglycemic properties.

Liquiritigenin: A flavonoid with antioxidant and anti-inflammatory activities.

Marsupol: An isoflavonoid glycol with various medicinal properties.

This compound stands out due to its combination of hydroxy, methoxy, and benzyl groups, which contribute to its unique chemical and biological properties.

Eigenschaften

CAS-Nummer |

83889-80-9 |

|---|---|

Molekularformel |

C16H14O6 |

Molekulargewicht |

302.28 g/mol |

IUPAC-Name |

(2R)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-4-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C16H14O6/c1-21-12-6-11(18)7-13-14(12)15(19)16(20,22-13)8-9-2-4-10(17)5-3-9/h2-7,17-18,20H,8H2,1H3/t16-/m1/s1 |

InChI-Schlüssel |

IQTGAKWQIFFPQX-MRXNPFEDSA-N |

SMILES |

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |

Isomerische SMILES |

COC1=CC(=CC2=C1C(=O)[C@](O2)(CC3=CC=C(C=C3)O)O)O |

Kanonische SMILES |

COC1=CC(=CC2=C1C(=O)C(O2)(CC3=CC=C(C=C3)O)O)O |

Synonyme |

marsupsin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.